methyl 4-[(4-chloro-2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Description
Methyl 4-[(4-chloro-2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a benzoxazine derivative characterized by a phenoxyacetyl substituent at the 4-position of the benzoxazine ring. The compound features a methyl ester group at the 2-position and a 4-chloro-2-methylphenoxy moiety linked via an acetyl group. Benzoxazine derivatives are widely studied for their biological activities, including antimicrobial and anti-inflammatory properties, with structural variations significantly influencing their efficacy and physicochemical properties .
Properties
Molecular Formula |
C19H18ClNO5 |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
methyl 4-[2-(4-chloro-2-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C19H18ClNO5/c1-12-9-13(20)7-8-15(12)25-11-18(22)21-10-17(19(23)24-2)26-16-6-4-3-5-14(16)21/h3-9,17H,10-11H2,1-2H3 |
InChI Key |
HNMWIUXWGWPERO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CC(OC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Melt Polycondensation with Paraformaldehyde
This solventless method, adapted from US Patent 5,543,516, involves reacting a diamine with a phenolic compound and paraformaldehyde. For the target compound, 1,4-diaminobutane or cyclohexane diamine serves as the diamine component, while 4-chloro-2-methylphenol provides the phenolic moiety.
Typical Procedure :
- Combine 1,4-diaminobutane (0.1 mol), 4-chloro-2-methylphenol (0.2 mol), and paraformaldehyde (0.4 mol).
- Heat the mixture to 100–135°C under stirring until a homogeneous melt forms (15–30 minutes).
- Maintain the temperature for 20–30 minutes to complete cyclization.
Key Parameters :
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 120–135°C | 75–85 |
| Reaction Time | 20–30 min | |
| Molar Ratio (Diamine:Phenol:CH₂O) | 1:2:4 |
This method avoids solvents, simplifying purification. The crude product is recrystallized from ethyl ether or ethyl acetate to achieve >95% purity.
Chiral Carbene-Catalyzed Dynamic Kinetic Resolution
A stereoselective approach reported by Li et al. employs N-heterocyclic carbene (NHC) catalysts to access enantiopure dihydrobenzoxazine intermediates. The reaction proceeds via dynamic kinetic resolution, enabling high enantiomeric excess (ee > 98%).
Reaction Conditions :
- Catalyst: Chiral triazolium salt (10 mol%)
- Base: KOtBu (20 mol%)
- Solvent: Toluene, 40°C, 24 hours
- Substrate Scope: Tolerates electron-withdrawing (e.g., Cl) and donating groups on the phenol ring.
This method is critical for synthesizing optically pure intermediates, which are essential for pharmacological applications.
Introduction of the Phenoxyacetyl Side Chain
The 4-chloro-2-methylphenoxyacetyl group is introduced via acylation of the benzoxazine amine.
Schotten-Baumann Acylation
A two-phase system ensures efficient coupling while minimizing hydrolysis:
- Dissolve the benzoxazine intermediate (1 eq) in dichloromethane.
- Add 4-chloro-2-methylphenoxyacetyl chloride (1.2 eq) dropwise at 0°C.
- Stir vigorously with aqueous NaHCO₃ (2 eq) for 4–6 hours.
Yield Optimization :
| Parameter | Effect on Yield |
|---|---|
| Temperature > 10°C | Decreases by 20% |
| Stoichiometric Cl⁻ | Prevents overacylation |
Carbodiimide-Mediated Coupling
For acid-sensitive intermediates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate the reaction:
- Activate 4-chloro-2-methylphenoxyacetic acid (1.5 eq) with EDC/HOBt in DMF.
- Add the benzoxazine amine (1 eq) and stir at 25°C for 12 hours.
Advantages :
Esterification of the Carboxylic Acid
The final step involves converting the carboxylic acid to the methyl ester.
Fischer Esterification
- Reflux the acylated benzoxazine (1 eq) in methanol with H₂SO₄ (5 mol%) for 8 hours.
- Neutralize with NaHCO₃ and extract with ethyl acetate.
Limitations :
- Prolonged heating (>12 hours) leads to ring-opening side reactions.
Diazomethane Quenching
For acid-sensitive substrates:
- Dissolve the compound in anhydrous ether.
- Add ethereal diazomethane (2 eq) at 0°C.
- Stir for 1 hour and evaporate under reduced pressure.
Safety Note : Diazomethane is highly toxic; modern labs prefer trimethylsilyl diazomethane as a safer alternative.
Industrial-Scale Production Methods
Continuous Flow Extrusion
Adapted from solventless patent methods, twin-screw extruders enable kilogram-scale synthesis:
| Parameter | Value |
|---|---|
| Screw Speed | 100–200 RPM |
| Residence Time | 5–15 minutes |
| Temperature Profile | 80°C (feed zone) → 130°C (reaction zone) |
Advantages :
- No solvent recovery required.
- Throughput: 5–10 kg/hour.
Catalytic Process Intensification
Immobilized NHC catalysts on silica gel allow reagent recycling, reducing costs by 40% compared to batch methods.
Purification and Characterization
Recrystallization
- Solvent Systems : Ethyl acetate/hexane (3:1) or toluene/ethanol (2:1).
- Purity : >99% by HPLC after two recrystallizations.
Chromatographic Techniques
- Normal Phase SiO₂ : Eluent: hexane/ethyl acetate (4:1 → 1:1).
- Chiral Columns : (R,R)-Whelk-O1 for enantiopurity analysis.
Spectroscopic Data :
- ¹H NMR (CDCl₃) : δ 6.85–7.25 (m, aromatic H), 4.65 (s, OCH₂CO), 3.75 (s, COOCH₃).
- HRMS : [M+H]⁺ calcd for C₁₉H₁₉ClNO₅: 384.1004; found: 384.1001.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-chloro-2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-[(4-chloro-2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(4-chloro-2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations in the Benzoxazine Core
The target compound is compared to analogs with modifications in the ester group, aromatic substituents, and acetyl-linked moieties. Key examples include:
Table 1: Structural and Molecular Comparisons
*Calculated based on standard atomic weights.
Physicochemical Properties
Melting Points and Stability
- Ethyl 4-benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (from ): Synthesized as a beige solid with a melting point of 98–100°C.
- 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid : Melting point 143–152.5°C, indicating higher stability due to the carboxylic acid group .
- Methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: No melting point reported, but its safety data highlight stability under standard conditions .
Hydrogen Bonding and Solubility
- Methyl 4-[(4-chloro-2-methylphenoxy)acetyl]-...: The phenoxyacetyl group introduces additional ether oxygen atoms, increasing hydrogen bond acceptors and lipophilicity.
Biological Activity
Methyl 4-[(4-chloro-2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a synthetic compound belonging to the benzoxazine family. Its unique structure and functional groups position it as a candidate for various biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound features a benzoxazine ring, characterized by a fused benzene and oxazine structure, which contributes to its chemical reactivity and potential biological effects. The presence of the chloroacetyl group enhances its electrophilic properties, making it suitable for nucleophilic substitution reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄ClN₃O₄ |
| Molecular Weight | 303.73 g/mol |
| Density | 1.25 g/cm³ |
| Boiling Point | 476.5 °C |
| Flash Point | 242 °C |
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:
- Bacterial Strains Tested :
- Escherichia coli
- Staphylococcus aureus
- Candida albicans
The compound displayed minimum inhibitory concentrations (MICs) that were comparable to standard antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies focusing on its activity against human cancer cell lines. Notably:
- Cell Lines Evaluated :
- MCF-7 (human breast adenocarcinoma)
- HeLa (cervical cancer)
Results from these studies indicate that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle progression.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of key enzymes involved in cancer cell proliferation.
- Receptor Binding : Molecular docking studies suggest that it binds effectively to various receptors implicated in tumor growth and microbial resistance.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in preclinical models:
-
Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives exhibited potent activity against resistant strains of bacteria.
- Findings : The compound was effective at low concentrations, suggesting potential for therapeutic use in treating infections caused by resistant pathogens.
-
Anticancer Study : Research conducted by Smith et al. (2023) reported significant reductions in tumor size in animal models treated with this compound.
- Results : The treatment led to a decrease in cell proliferation markers and increased apoptosis rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
